molecular formula C5H9ClF3NO2 B6344094 Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride CAS No. 2301849-69-2

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride

Cat. No.: B6344094
CAS No.: 2301849-69-2
M. Wt: 207.58 g/mol
InChI Key: MNFISCBCWBUTTQ-AENDTGMFSA-N
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Description

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride is a fluorinated derivative of alanine, an amino acid. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,3,3-Trifluoroalanine ethyl ester hydrochloride are not well-documented in the literature. It is known that trifluoroalanine derivatives can interact with various enzymes and proteins. For example, the inactivation of gamma-cystathionase by beta, beta, beta-trifluoroalanine, a suicide inactivator of the enzyme, results in covalent labeling of an amino group of the protein .

Molecular Mechanism

It is known that trifluoroalanine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include trifluoroalanine derivatives and other fluorinated compounds.

Scientific Research Applications

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride can be compared with other fluorinated amino acids, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and ester functionality, providing a versatile tool for chemical synthesis and biological studies.

Properties

IUPAC Name

ethyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFISCBCWBUTTQ-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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